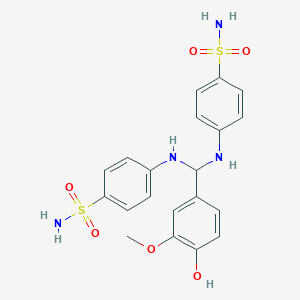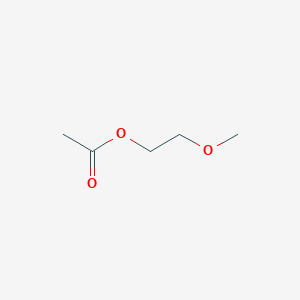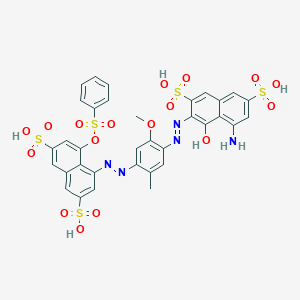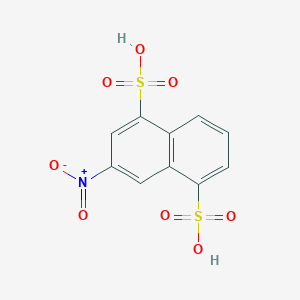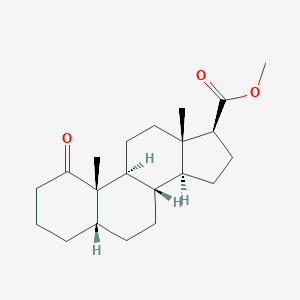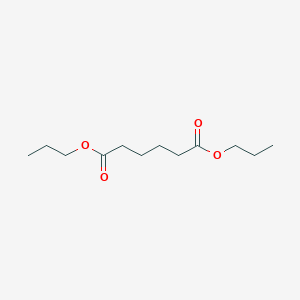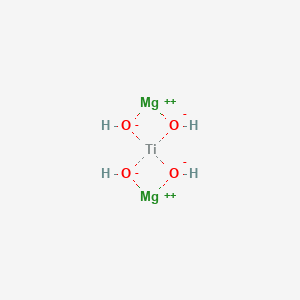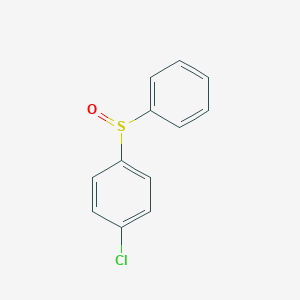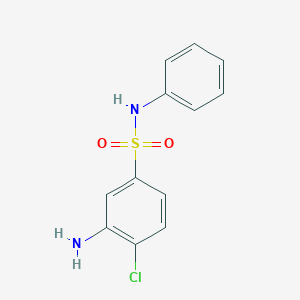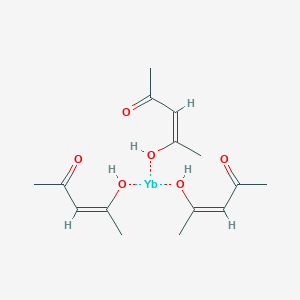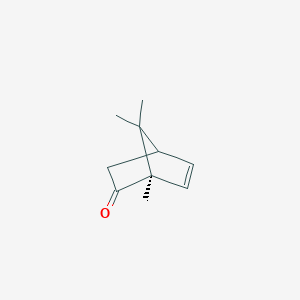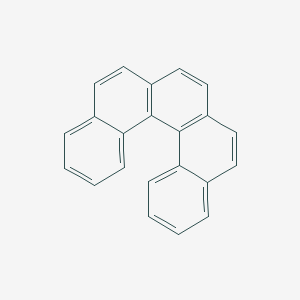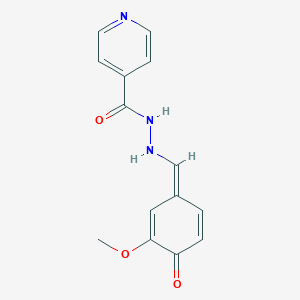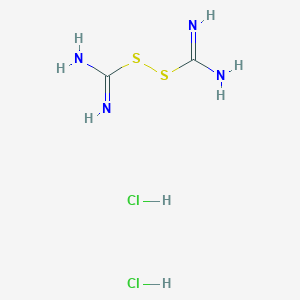
二盐酸甲脒二硫
描述
Formamidine disulfide dihydrochloride is a chemical compound with the molecular formula C2H8Cl2N4S2 . It is used in various applications due to its unique properties .
Synthesis Analysis
Formamidine disulfide dihydrochloride can be synthesized with hydrochloric acid and thiourea oxidized by hydrogen peroxide in a self-made reactor . The optimum reaction conditions are a temperature of 3℃ and acidity of 4 mol/L, yielding a 61.93% yield .Molecular Structure Analysis
The molecular structure of Formamidine disulfide dihydrochloride is represented by the formula CHClNS . It has an average mass of 223.148 Da and a monoisotopic mass of 221.956741 Da .Chemical Reactions Analysis
The electro-oxidation of Formamidine disulfide, an important sulfur-containing compound, was investigated using on-line high-performance liquid chromatography and cyclic voltammetry . The main products on the surface of the platinum electrode were found to be thiourea, formamidine sulfinic acid, cyanamide, and elemental sulfur .Physical And Chemical Properties Analysis
Formamidine disulfide dihydrochloride has a molecular weight of 223.2 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .科学研究应用
Application in Solar Cell Technology
Scientific Field
Energy & Environmental Science
Summary of Application
Formamidine disulfide dihydrochloride (FASCl) is utilized in the fabrication of perovskite solar cells. It acts as a strong oxidant or electron scavenger, which is critical in addressing the primary intrinsic defects in formamidinium lead iodide (FAPbI3)-based perovskites .
Methods of Application
FASCl is substituted for the FA+ ion, which helps in removing the deep traps caused by iodine vacancy. This substitution leads to the stabilization of the black α-phase FAPbI3 and retards the crystallization rate, resulting in compact, full-coverage perovskite layers with high crystallinity and large grain size .
Results
The application of FASCl in solar cells has led to a remarkable power conversion efficiency (PCE) of 23.11%, a stabilised power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4%. The perovskite solar modules (PSMs) achieved PCE values of 20.75% and 17.44% for active areas of 23.27 and 59.33 cm², respectively .
Application in Chemical Kinetics
Scientific Field
Chemistry
Summary of Application
The hydrolysis and oxidation of formamidine disulfide in acidic solutions have been studied to understand its behavior and potential applications in chemical reactions .
Methods of Application
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) were used at 25 °C to investigate the reactions. The study focused on the kinetics of these reactions by controlling the reaction rate and choosing the appropriate mobile phase for HPLC .
Results
The study found that the rate constants of hydrolysis and oxidation reactions increased with the pH level. The reactions were first-order in both formamidine disulfide and hydrogen peroxide, and various products of the reactions were identified, including thiourea and formamidine sulfenic acid .
Application in Agriculture
Scientific Field
Agricultural Science
Summary of Application
Formamidine disulfide dihydrochloride is used as an intermediate in agricultural applications, particularly in the synthesis of compounds that may have pesticidal properties .
Methods of Application
The compound is synthesized and then applied in various formulations to study its effectiveness as an agricultural intermediate. The specific methods and parameters would depend on the particular agricultural application being investigated .
Results
While specific results are not detailed in the available literature, the use of formamidine disulfide dihydrochloride in agriculture suggests its potential effectiveness in this field .
Application in Dye Synthesis
Scientific Field
Material Science
Summary of Application
Formamidine disulfide dihydrochloride serves as a dyestuff intermediate, playing a role in the synthesis of various dyes .
Methods of Application
The compound is incorporated into dye formulations and undergoes chemical reactions to produce the desired dye. Technical details would include reaction conditions such as temperature, pH, and reaction time .
Results
The outcomes would be evaluated based on the yield and quality of the dye produced, although specific quantitative data is not provided in the source material .
Application in Pharmaceutical Research
Scientific Field
Pharmaceutical Sciences
Summary of Application
Formamidine disulfide dihydrochloride is used in the synthesis of pharmaceutical intermediates, which are crucial in the development of various drugs .
Methods of Application
The compound is used in chemical reactions to produce intermediates like imidazoleglycerol phosphate (IGP), which is a precursor in the biosynthesis of histidine .
.
Application in Biochemical Research
Scientific Field
Biochemistry
Summary of Application
Formamidine disulfide dihydrochloride is involved in the synthesis of biochemical compounds such as 5-methyl-4,6-dihydroxypyrimidine .
Methods of Application
The synthesis process involves chemical reactions under controlled laboratory conditions, where formamidine disulfide dihydrochloride reacts with other compounds to form the desired biochemical .
Results
The effectiveness of the synthesis is measured by the yield and quality of the biochemical produced, which is crucial for further research and applications in biochemistry .
This analysis provides a detailed look into the diverse applications of formamidine disulfide dihydrochloride across various scientific fields, highlighting its versatility and importance in research and industry. The results and outcomes obtained from these applications demonstrate the compound’s potential and efficacy in contributing to advancements in these areas.
Application in Coordination Chemistry
Scientific Field
Coordination Chemistry
Summary of Application
Formamidine disulfide dihydrochloride is used in the synthesis of coordination compounds with d-element tetrahalide anions, which have potential applications in catalysis and material science .
Methods of Application
The compound reacts with salts of d elements in concentrated HCl and HBr solutions to form various coordination compounds, such as FDSH2[CuCl4]·H2O and FDSH2[ZnCl4] .
Results
These coordination compounds have been characterized by X-ray diffraction, chemical analysis, and thermal analysis, confirming their identity and potential for further applications .
Application in Oxidation Reactions
Scientific Field
Chemical Kinetics
Summary of Application
Formamidine disulfide dihydrochloride acts as an oxidizing agent in the study of oxidation reactions, which is fundamental in understanding reaction mechanisms and designing new chemical processes .
Methods of Application
The oxidation of formamidine disulfide by hydrogen peroxide is studied at 25 °C using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to track the reaction kinetics .
Results
The study provides insights into the rate constants of the reactions and identifies various products, such as thiourea, formamidine sulfenic acid, and sulfate, contributing to the understanding of the reaction mechanisms .
Application in Electronic Devices
Scientific Field
Electronics
Summary of Application
Formamidine disulfide dihydrochloride is involved in the development of electronic devices by improving the efficiency of perovskite solar cells through defect manipulation .
Methods of Application
The compound is used as an electron scavenger to stabilize the black α-phase FAPbI3 in perovskite solar cells, leading to improved crystallinity and grain size .
Results
The optimized devices exhibit high power conversion efficiency (PCE) and stability, with PCE values of up to 23.11% and retention of over 90% efficiency after 1000 hours of testing .
安全和危害
未来方向
Formamidine disulfide dihydrochloride has been used as a strong oxidant or electron scavenger in the development of perovskite solar cell modules . The substitution of the FAS 2+ ion for the FA + ion has led to perovskite solar cell modules with remarkable performance values . This suggests potential future applications in the field of renewable energy .
属性
IUPAC Name |
carbamimidoylsulfanyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)SSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine disulfide dihydrochloride | |
CAS RN |
14807-75-1 | |
| Record name | Thioperoxydicarbonimidic diamide ([(H2N)C(NH)]2S2), hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,α'-dithiobisformamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMAMIDINE DISULFIDE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5L3DK8SAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



